2-Chloro-cyclohexylammonium chloride
Description
2-Chloro-cyclohexylammonium chloride (CAS: 98280-67-2; synonyms: 2-chlorocyclohexan-1-amine hydrochloride) is a cyclohexane-based ammonium salt with a chlorine substituent at the 2-position of the cyclohexane ring and a protonated amine group bonded to the 1-position . Its molecular formula is C₆H₁₁ClN·HCl, corresponding to a molecular weight of 168.9 g/mol. The compound is characterized by a six-membered cyclohexane ring, which introduces steric and electronic effects due to the chlorine substituent. This structural configuration distinguishes it from simpler aliphatic ammonium chlorides and influences its reactivity, solubility, and applications in organic synthesis and pharmaceutical intermediates .
Properties
Molecular Formula |
C6H13Cl2N |
|---|---|
Molecular Weight |
170.08 g/mol |
IUPAC Name |
(2-chlorocyclohexyl)azanium;chloride |
InChI |
InChI=1S/C6H12ClN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H |
InChI Key |
FTFJHAZPJYUWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH3+])Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-cyclohexylammonium chloride can be synthesized through the chlorination of cyclohexylamine. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second position of the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-cyclohexylammonium chloride involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is monitored to control the temperature, pressure, and concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-cyclohexylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to cyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of 2-Chloro-cyclohexylammonium chloride can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of cyclohexanol or other substituted cyclohexane derivatives.
Reduction: Formation of cyclohexylamine.
Oxidation: Formation of cyclohexanone or other oxidized products.
Scientific Research Applications
2-Chloro-cyclohexylammonium chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-cyclohexylammonium chloride involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to interact with various enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Chloro-cyclohexylammonium Chloride and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-Chloro-cyclohexylammonium chloride | C₆H₁₂Cl₂N | 168.9 | Cyclohexane ring with Cl at C2; secondary ammonium chloride |
| Cyclohexylamine hydrochloride | C₆H₁₁NH₃⁺·Cl⁻ | 124.5 | Cyclohexane ring with NH₃⁺ at C1; no substituents |
| 2-Chloroethylammonium chloride | C₂H₆ClN·HCl | 115.99 | Linear C2 chain with Cl at C2; primary ammonium chloride |
| Choline chloride | C₅H₁₄ClNO | 139.63 | Quaternary ammonium; hydroxyethyl group at C2 |
| 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C₁₀H₁₈ClNO | 217.7 | Cyclohexanone ring with dimethylaminomethyl group |
Key Observations :
- Ionic Character : Unlike choline chloride (a quaternary ammonium salt), 2-chloro-cyclohexylammonium chloride is a secondary amine salt, which may influence its solubility and stability in aqueous solutions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
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